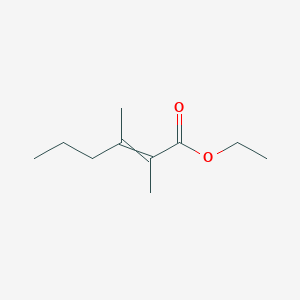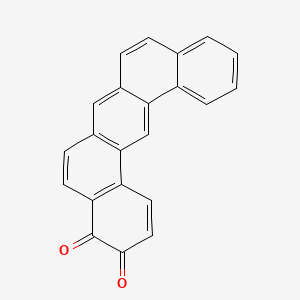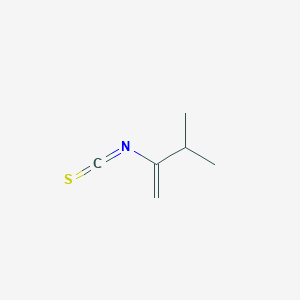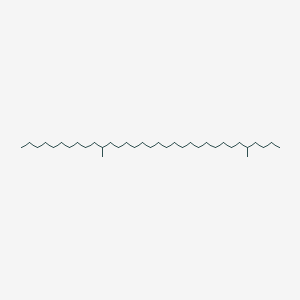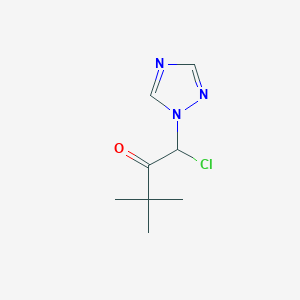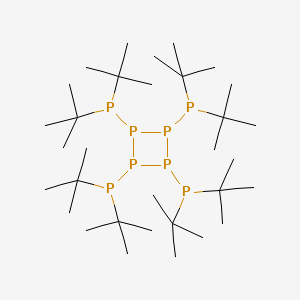
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane is a complex organophosphorus compound It is known for its unique structure, which includes multiple phosphanyl groups attached to a tetraphosphetane ring
Méthodes De Préparation
The synthesis of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane typically involves the reaction of di-tert-butylphosphine with a suitable tetraphosphetane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The phosphanyl groups can participate in substitution reactions with halides or other electrophiles, leading to the formation of new organophosphorus compounds.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathways and products.
Applications De Recherche Scientifique
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane involves its ability to coordinate with metal centers and participate in electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound can facilitate the activation of small molecules, while in biological systems, it may interact with enzymes or receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(di-tert-butylphosphino)butane: This compound has a similar phosphanyl group arrangement but lacks the tetraphosphetane ring, resulting in different reactivity and applications.
Tetraphenylphosphonium chloride: While it contains phosphorus, its structure and properties differ significantly, leading to distinct uses in chemistry and industry.
The uniqueness of this compound lies in its combination of multiple phosphanyl groups and the tetraphosphetane ring, which imparts specific reactivity and stability characteristics.
Propriétés
Numéro CAS |
124817-78-3 |
|---|---|
Formule moléculaire |
C32H72P8 |
Poids moléculaire |
704.7 g/mol |
Nom IUPAC |
ditert-butyl-[2,3,4-tris(ditert-butylphosphanyl)tetraphosphetan-1-yl]phosphane |
InChI |
InChI=1S/C32H72P8/c1-25(2,3)33(26(4,5)6)37-38(34(27(7,8)9)28(10,11)12)40(36(31(19,20)21)32(22,23)24)39(37)35(29(13,14)15)30(16,17)18/h1-24H3 |
Clé InChI |
GSMNRNOFTFDDPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C(C)(C)C)P1P(P(P1P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
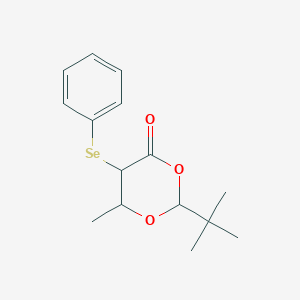
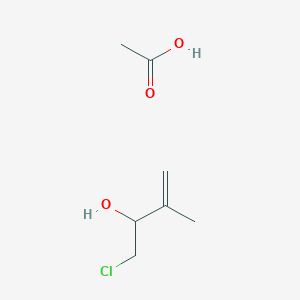

![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
